3a,4,5,6-Tetrahydro Midazolam
Description
Contextualization within Benzodiazepine (B76468) and Imidazobenzodiazepine Research
3a,4,5,6-Tetrahydro Midazolam exists within the broader research landscape of benzodiazepines, a class of psychoactive drugs known for their sedative, anxiolytic, and anticonvulsant properties. srce.hrchemicalbook.com Specifically, it is an imidazobenzodiazepine, a subclass characterized by the fusion of an imidazole (B134444) ring to the benzodiazepine core. nih.gov This structural feature is shared with its parent compound, Midazolam. nih.gov Research into imidazobenzodiazepines often focuses on their synthesis, pharmacological activity, and the identification and control of impurities that may arise during manufacturing. researchgate.netnih.gov The study of this compound is almost exclusively situated within the domain of impurity profiling, a critical aspect of drug development and quality control. srce.hrresearchgate.net
Nomenclature and Chemical Identity for Research Purposes
For the purpose of unambiguous scientific communication, this compound is identified by several systematic names and registry numbers. Its formal IUPAC name is 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4,5,6-tetrahydro-3H-imidazo[1,5-a] researchgate.netnih.govbenzodiazepine. nih.gov In the context of pharmaceutical quality control, it is often referred to by synonyms such as "Reduced reduced midazolam" or as a designated impurity, for instance, "Midazolam EP Impurity J". nih.govgoogle.com
Interactive Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | 8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4,5,6-tetrahydro-3H-imidazo[1,5-a] researchgate.netnih.govbenzodiazepine | nih.gov |
| CAS Number | 59469-08-8 | nih.gov |
| Molecular Formula | C₁₈H₁₇ClFN₃ | nih.gov |
| Molecular Weight | 329.8 g/mol | nih.gov |
| Synonyms | Reduced reduced midazolam, Midazolam EP Impurity J | nih.govgoogle.com |
Significance as a Midazolam Derivative, Impurity, or Synthetic Intermediate in Chemical Biology
The primary significance of this compound in chemical biology and pharmaceutical sciences is as a known impurity in the bulk manufacturing of Midazolam. srce.hr The International Conference on Harmonisation (ICH) guidelines necessitate the identification and control of such impurities to ensure the safety and efficacy of the final drug product. srce.hr Consequently, research has been directed towards the synthesis of this compound to serve as an analytical reference standard for its detection and quantification in Midazolam batches. srce.hr
Its role as a synthetic intermediate is documented in the context of its own preparation from a related Midazolam impurity. Specifically, academic research has detailed the synthesis of this compound (referred to as IMP 8) via the reduction of 8-chloro-6-(2-fluorophenyl)-3a,4-dihydro-1-methyl-3H-imidazo[1,5-a] researchgate.netnih.govbenzodiazepine (referred to as IMP 7). This reaction involves treating the precursor with zinc dust in a solution of dichloromethane (B109758) and glacial acetic acid. The process is monitored by thin-layer chromatography (TLC) until the reaction is complete. srce.hr This demonstrates its position as a synthetic derivative within a network of related impurities. There is currently no substantial body of research indicating its use as a precursor for the synthesis of other novel compounds.
A recent patent application for Midazolam premix formulations also lists "reduced reduced midazolam" as a potential impurity, highlighting its continued relevance in the quality control of Midazolam products. google.com
Interactive Table 2: Research Findings on this compound
| Research Area | Finding | Source |
| Synthesis | Synthesized by the reduction of 8-chloro-6-(2-fluorophenyl)-3a,4-dihydro-1-methyl-3H-imidazo[1,5-a] researchgate.netnih.govbenzodiazepine (IMP 7) using Zn dust in dichloromethane and glacial acetic acid. | srce.hr |
| Identification | Characterized as "Midazolam EP Impurity J" and "Reduced reduced midazolam". | nih.govgoogle.com |
| Application | Used as a reference standard for impurity profiling in the manufacture of Midazolam. | srce.hr |
| Regulatory Context | Mentioned as a potential impurity in patent literature for Midazolam formulations. | google.com |
Structure
3D Structure
Properties
CAS No. |
59469-08-8 |
|---|---|
Molecular Formula |
C18H17ClFN3 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4,5,6-tetrahydro-3H-imidazo[1,5-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H17ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,13,18,22H,9-10H2,1H3 |
InChI Key |
JAZVLJJOEMTUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCC2N1C3=C(C=C(C=C3)Cl)C(NC2)C4=CC=CC=C4F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for 3a,4,5,6-Tetrahydro Midazolam Synthesis
The creation of this compound and related structures hinges on the successful construction of the fused ring system followed by specific reduction steps.
While the formation of the "tetrahydro" moiety is inherently a reductive process, oxidative transformations are relevant in the synthesis and reactivity of the broader imidazobenzodiazepine class. For instance, in synthetic studies of related compounds, tetrahydro-1,4-benzodiazepine derivatives can undergo oxidation. nih.gov The specific synthesis of this compound itself is not detailed as originating from an oxidative pathway, but the chemical principles are pertinent. The oxidation of the core ring system is a known transformation, highlighting the chemical reactivity of the heterocyclic structure. For example, the electrochemical oxidation of various 1,4-benzodiazepines has been studied, demonstrating that the azomethine group is often susceptible to oxidation. rsc.org
A critical step in the synthesis of the parent structure of this compound is the formation of the fused imidazole (B134444) ring onto the benzodiazepine (B76468) nucleus, a process known as annulation. nih.govresearchgate.net This cyclization can be achieved through several pathways, often involving the transformation of a secondary amide in the 1,4-benzodiazepine (B1214927) ring into a more reactive intermediate. ijcce.ac.ir
Common strategies involve the use of intermediates such as imidoyl chlorides or 1,4-benzodiazepinic N-nitrosoamidines. ijcce.ac.irijcce.ac.ir These activated benzodiazepines can then react with a suitable carbon-carbon bond-forming reagent to construct the imidazole ring. For example, the cyclocondensation of an amidobenzophenone with ammonia (B1221849) can be used to form the initial diazepine (B8756704) ring, which is then elaborated upon. ijcce.ac.ir
Table 1: Key Intermediates and Reagents in Imidazo-benzodiazepine Core Cyclization
| Intermediate Type | Description | Example Reagents for Cyclization | Reference |
|---|---|---|---|
| Imidoyl Chlorides | Activated benzodiazepine intermediates where the amide oxygen is replaced by chlorine, facilitating nucleophilic attack. | Isocyanides (e.g., Tos-MIC) | ijcce.ac.ir |
| N-Nitrosoamidines | Stable benzodiazepine derivatives that can be activated for cyclization reactions. | Isocyanides (e.g., Ethyl Isocyanoacetate) | ijcce.ac.ir |
| Iminophosphates | Formed by reacting the benzodiazepine with reagents like diethylchlorophosphate, creating a good leaving group to facilitate cyclization. | Ethyl Isocyanoacetate | nih.gov |
Isocyanide-based reactions are particularly effective for the one-pot construction of the imidazobenzodiazepine core. researchgate.netresearchgate.net This methodology offers an efficient route that can decrease the number of synthetic steps compared to other methods. Reagents such as tosylmethyl isocyanide (Tos-MIC) and ethyl isocyanoacetate are employed in condensation reactions with activated benzodiazepine precursors. ijcce.ac.irresearchgate.net
The reaction typically proceeds via the formation of a carbanion from the isocyanide reagent, which then attacks the activated benzodiazepine intermediate (like an imidoyl chloride or N-nitrosoamidine), leading to cyclization and the formation of the fused imidazole ring. ijcce.ac.irijcce.ac.ir These methods are advantageous for creating a variety of analogues by modifying the starting benzodiazepine or the isocyanide reagent. nih.gov
Table 2: Common Isocyanide Reagents in Imidazobenzodiazepine Synthesis
| Isocyanide Reagent | Abbreviation | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Tosylmethyl Isocyanide | Tos-MIC | One-pot condensation with N-nitrosoamidines or imidoyl chlorides. | ijcce.ac.ir |
| Ethyl Isocyanoacetate | - | Condensation with in situ-formed iminophosphate derivatives. | nih.govresearchgate.net |
The defining "tetrahydro" feature of this compound results from the reduction of the parent imidazobenzodiazepine structure. This transformation saturates specific bonds within the diazepine ring. Powerful reducing agents are required for this conversion.
Lithium aluminum hydride (LiAlH₄ or LAH) is a strong, nucleophilic reducing agent widely used in organic synthesis for the reduction of polar multiple bonds, including imines and amides. organic-chemistry.orgadichemistry.commasterorganicchemistry.com It is capable of reducing the C=N (imine) bonds present in the fully aromatic or dihydro-imidazo-benzodiazepine ring system to the corresponding amines, yielding the tetrahydro structure. pharmaguideline.comwikipedia.org The reaction must be carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com While the prompt mentions zinc dust, which is used in other types of reductions, strong metal hydrides like LiAlH₄ are more commonly cited for this class of transformation.
Chemical Reactivity and Derivatization in Research Context
The chemical reactivity of this compound is influenced by its complex heterocyclic structure, which offers sites for various chemical modifications.
The tetrahydro-imidazo-benzodiazepine scaffold can undergo oxidation. In a synthetic context, this can involve reagents that dehydrogenate the saturated ring system. For example, related tetrahydro-1,4-benzodiazepine derivatives have been shown to undergo oxidation. nih.gov
From a biochemical perspective, the reactivity of this class of compounds is often studied in the context of metabolic pathways. While specific metabolic data for this compound is not widely available, the metabolism of its parent compound, Midazolam, provides a valuable model. Midazolam is extensively metabolized by oxidative reactions, primarily catalyzed by cytochrome P450 enzymes, specifically CYP3A4. This process involves the hydroxylation of the methyl group on the imidazole ring (to form 1'-hydroxymidazolam) and at the 4-position of the benzodiazepine ring (to form 4-hydroxymidazolam). It is plausible that this compound could be a substrate for similar oxidative enzymes, potentially leading to hydroxylated or further dehydrogenated metabolites.
Hydrolytic Stability and Degradation Pathways for Purity Assessment
There is no specific information available in the searched literature regarding the hydrolytic stability and degradation pathways of this compound. Studies detailing its behavior in aqueous solutions, its susceptibility to hydrolysis under various pH conditions, or the identity of its degradation products for purity assessment have not been found.
Post-Synthesis Modifications and Functionalization for Structure-Activity Relationship Studies
Specific examples of post-synthesis modifications or functionalization of the this compound scaffold for the purpose of conducting structure-activity relationship (SAR) studies are not described in the available literature. While SAR studies are common for the broader benzodiazepine class, research detailing how modifications to the tetrahydro-midazolam structure influence its biological activity is not publicly documented.
Metabolic Pathways and Enzymatic Biotransformation
Conjugation Reactions in Biotransformation Research (e.g., Glucuronidation)
There is no information available from research sources concerning the involvement of conjugation reactions, such as glucuronidation, in the biotransformation of 3a,4,5,6-Tetrahydro Midazolam.
Pharmacological Profile and Receptor Interactions
Gamma-Aminobutyric Acid (GABA) Receptor Modulation
There is no specific information available in the reviewed scientific literature detailing the mechanism of action of 3a,4,5,6-Tetrahydro Midazolam at GABA-A receptors. For the broader class of benzodiazepines, including midazolam, the mechanism involves binding to a specific site on the GABA-A receptor, which is distinct from the GABA binding site itself hhs.govnih.gov. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability boehringer-ingelheim.com. It is plausible that this compound shares a similar mechanism, but without dedicated studies, this remains speculative.
No ligand binding studies for this compound are present in the available literature. Such studies are crucial for determining the affinity of a compound for different GABA-A receptor subtypes, which are assemblies of different protein subunits (e.g., α1-6, β1-3, γ1-3) semanticscholar.orgmdpi.com. The subtype selectivity of a benzodiazepine (B76468) determines its specific pharmacological profile (e.g., sedative effects are often linked to α1-containing receptors, while anxiolytic effects are associated with α2/α3-containing receptors) nih.gov. Without radioligand binding assays or similar experiments, the binding affinities and selectivity profile of this compound remain unknown researchgate.netbrad.ac.uknih.gov.
The principles of allosteric modulation by benzodiazepines at GABA-A receptors are well-established. These compounds act as positive allosteric modulators (PAMs), meaning they bind to an allosteric site (a site other than the primary agonist site) and enhance the receptor's response to the endogenous ligand, GABA nih.gov. This potentiation of GABAergic inhibition is the foundation of their clinical effects boehringer-ingelheim.com. While this compound is structurally related to midazolam, a known GABA-A PAM, there are no studies to confirm it functions as an allosteric modulator or to characterize the specifics of such activity.
In Vitro Biological Activity Studies in Pre-Clinical Models
Scientific literature lacks any published neuronal inhibition assays, such as electrophysiological patch-clamp studies, conducted on this compound. These assays would be necessary to directly measure the compound's effect on neuronal activity and confirm its ability to enhance GABA-induced inhibitory currents.
There is an absence of in-vitro or animal model studies designed to investigate the potential sedative, anxiolytic, or anticonvulsant properties of this compound mdpi.comphcogj.comresearcher.lifenih.govresearchgate.net. While the parent compound midazolam is known to possess these effects, it cannot be assumed that its reduced derivative will exhibit the same profile without experimental evidence nih.govdrugbank.com.
Structure Activity Relationships Sar and Molecular Design
General Tetrahydro-Benzodiazepine SAR Principles
The biological activity of benzodiazepines (BZDs) is intrinsically linked to their core chemical structure, which traditionally consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. mespharmacy.orgchemisgroup.us SAR studies have established several key principles for interaction with the GABA-A receptor, the primary target for this class of compounds. nih.govacademicjournals.org
Ring A (Benzene Ring): The presence of an electron-withdrawing substituent at the 7-position, such as a halogen (-Cl, -F, -Br) or a nitro group (-NO2), is crucial for potent activity. youtube.comyoutube.com Conversely, substitutions at the 6, 8, and 9-positions are generally detrimental to activity. youtube.comyoutube.com
Ring B (Diazepine Ring): A proton-accepting group, typically a carbonyl oxygen at the 2-position, is considered necessary for binding to a histidine residue within the receptor. mespharmacy.org Saturation of the 4,5-double bond, which creates a tetrahydro-benzodiazepine derivative, generally decreases the potency of the compound. youtube.com
5-Phenyl Ring: A phenyl group at the 5-position is a common feature that enhances activity. youtube.comyoutube.com Electron-withdrawing substituents on this phenyl ring, particularly at the ortho (2') or di-ortho (2', 6') positions, can further increase activity. youtube.com
Fused Rings: The annelation of an additional heterocyclic ring, such as the imidazole (B134444) ring in midazolam (forming an imidazo-benzodiazepine), can produce compounds with high affinity and distinct pharmacological profiles. mespharmacy.orgnih.gov
Influence of Tetrahydro Structure on Pharmacological Activity and Binding Affinity
The saturation of the diazepine ring to form a tetrahydro-benzodiazepine structure, as seen in 3a,4,5,6-Tetrahydro Midazolam, significantly alters the molecule's three-dimensional conformation. Classical SAR studies indicate that saturation of the 4,5-double bond in the diazepine ring typically leads to a decrease in activity. youtube.com This is because the planarity of the unsaturated system is believed to contribute to optimal receptor interaction.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies provide a computational approach to understanding the relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov These models use molecular descriptors to predict the activity of novel compounds, offering a powerful tool in drug discovery. herts.ac.uknih.gov
Chemometric methods are statistical and mathematical techniques used to analyze chemical data. In the context of benzodiazepine (B76468) QSAR, methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more complex machine learning algorithms like Artificial Neural Networks (ANN) are employed. researchgate.netmdpi.com These methods are used to build predictive models based on a training set of molecules with known activities. herts.ac.uk
For a class of compounds like tetrahydro-benzodiazepines, Discriminant Function Analysis (DFA) can be used to classify derivatives into different activity groups based on their physicochemical properties. nih.govresearchgate.net These computational models help to identify the key molecular features that govern the pharmacological effects, such as binding affinity to the GABA-A receptor. nih.govherts.ac.uk
QSAR models correlate biological activity with calculated molecular descriptors, which are numerical representations of a molecule's properties. For benzodiazepines, key descriptors have been identified that influence their activity. nih.govresearchgate.net
Topological and Shape Indices: Kier shape indices, such as the third-order alpha shape index (KierA3), describe the shape and flexibility of a molecule (KierFlex), which are important for fitting into a receptor binding site. researchgate.net
Physicochemical Properties: Polarizability, which relates to the molecule's ability to form a dipole, and hydrophobicity (often represented by logP) are critical. Hydrophobic and polar van der Waals surface areas (Q_VSA_HYD and vsa_pol, respectively) have been shown to be important predictors of biological activity in QSAR models for designer benzodiazepines. researchgate.net
A validated QSAR model for a set of designer benzodiazepines identified several key descriptors influencing biological activity. nih.govresearchgate.net The relative importance of these descriptors highlights the molecular properties most critical for receptor interaction.
| Descriptor Code | Description | Relative Importance |
|---|---|---|
| Q_VSA_HYD | Total hydrophobic van der Waals surface area | 1.00 |
| KierFlex | Kier molecular flexibility index | 0.68 |
| h_log_pbo | Sum of log (1 + pi bond order) for all bonds | 0.65 |
| vsa_pol | Approximation to the sum of VDW surface areas of polar atoms (Ų) | 0.29 |
| SlogP_VSA7 | Approximate accessible van der Waals surface area contribution to logP(o/w) | 0.25 |
Rational Design of Analogues for Targeted Research
Rational drug design utilizes the knowledge gained from SAR and QSAR studies to create new molecules with specific, targeted pharmacological profiles. researchgate.net For tetrahydro-benzodiazepines, this involves modifying the core structure to enhance desired properties, such as receptor subtype selectivity or metabolic stability, while minimizing others.
Based on established SAR principles, the design of analogues of this compound could involve several strategies:
Modification of Substituents: Introducing or altering substituents on the 7-position of the benzene ring or the 2'-position of the phenyl ring could modulate binding affinity. youtube.comnih.gov
Stereochemical Control: Synthesizing specific stereoisomers of the tetrahydro structure could lead to compounds with improved affinity or selectivity for certain GABA-A receptor subtypes.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres (substituents with similar physical or chemical properties) could fine-tune the electronic and steric properties of the molecule to optimize receptor interactions. researchgate.net
Computational modeling, including docking studies, can predict how these newly designed analogues will bind to the receptor, allowing for the prioritization of synthetic targets and streamlining the discovery process for novel research compounds. herts.ac.uknih.gov
Analytical Chemistry for Research Applications
Chromatographic Methodologies for Identification and Quantification
Chromatographic techniques are fundamental in separating 3a,4,5,6-Tetrahydro Midazolam from Midazolam and other related impurities.
High-Performance Liquid Chromatography (HPLC) is a key method for the separation and analysis of Midazolam and its related compounds, including this compound. srce.hr Reverse-phase HPLC (RP-HPLC) is commonly utilized, where a non-polar stationary phase is paired with a polar mobile phase.
One developed HPLC method successfully separates Midazolam from eight potential impurities, one of which is this compound (referred to as IMP 8). srce.hr The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile). srce.hruspnf.com Detection is often performed using a UV detector. nih.govnih.govnih.gov The developed method described by Sati et al. allows for the separation of all eight impurities from the bulk drug within a 45-minute run time. srce.hr
Method Parameters for Impurity Separation srce.hr
| Parameter | Specification |
|---|---|
| Stationary Phase | Not explicitly stated, but C18 is common for this class of compounds. |
| Mobile Phase | Gradient mixture of ammonium acetate (B1210297) buffer and acetonitrile. |
| Detection | UV Spectrophotometry |
| Run Time | 45 minutes |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the determination of Midazolam and its metabolites in various biological matrices. chapman.edunih.govresearchgate.netnih.gov While specific studies focusing solely on the LC-MS/MS analysis of this compound are not prevalent in the reviewed literature, the methodology is directly applicable. The technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
For analysis, the compound would first be separated on an LC column, often a C18 or phenyl column. nih.govnih.gov It would then be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. chapman.edumdpi.com The mass spectrometer can be operated in multiple-reaction monitoring (MRM) mode for high specificity and sensitivity, allowing for precise quantification even at very low concentrations. nih.gov This makes LC-MS/MS an invaluable tool for pharmacokinetic studies or for detecting trace-level impurities. chapman.edunih.gov
Typical LC-MS/MS Parameters for Midazolam Analogs nih.govnih.gov
| Parameter | Common Specification |
|---|---|
| Separation Column | YMC-Pak Pro C18, Zorbax-SB Phenyl |
| Mobile Phase | Ammonium acetate/methanol or Ammonium acetate/acetonitrile |
| Ionization Source | Electrospray Ionization (ESI), Sonic Spray Ionization (SSI) |
| Detection Mode | Multiple-Reaction Monitoring (MRM) |
| Lower Limit of Quantification (LLOQ) | Can reach as low as 0.1 ng/mL for Midazolam and its primary metabolites. nih.gov |
Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) represent another powerful approach for the analysis of benzodiazepines, including impurities like this compound. umich.edu GC methods can offer high sensitivity, though they may require derivatization of the analyte to increase its volatility and thermal stability. researchgate.netnih.gov
In a GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. umich.edu The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for the compound, which allows for definitive identification. umich.edunih.gov GC-MS has been successfully used for the determination of Midazolam in serum, demonstrating comparable results to HPLC and LC-MS methods. umich.edu
General GC-MS Parameters umich.edunih.gov
| Parameter | Example Specification |
|---|---|
| Column | 2% SP-2250 |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Detection | Mass Spectrometry (monitoring specific mass-to-charge ratios) |
| Derivatization | May be required using agents like BSTFA + 1% TMCS. nih.gov |
Spectrometric Techniques for Structural Elucidation and Purity Analysis
Spectrometric methods are essential for confirming the chemical structure of synthesized impurities like this compound and for assessing their purity.
UV-Spectrophotometry is a widely used technique, often in conjunction with HPLC, for the detection and quantification of benzodiazepines. nih.gov The method relies on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. researchgate.net The imidazole (B134444) and benzodiazepine (B76468) rings within the structure of this compound contain chromophores that absorb UV light.
In HPLC analysis, a UV detector is set to a specific wavelength, often around 220 nm or 254 nm, where the analyte exhibits maximum absorbance. nih.govrjptonline.org The amount of light absorbed is directly proportional to the concentration of the compound passing through the detector cell, allowing for quantification. nih.gov While UV-spectrophotometry is a robust detection method, it is less specific than mass spectrometry, as different compounds may absorb light at similar wavelengths. researchgate.net
UV Detection Parameters in HPLC
| Analyte | Wavelength | Reference |
|---|---|---|
| Midazolam | 220 nm | rjptonline.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. srce.hr NMR provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org
In the characterization of this compound, both ¹H NMR and ¹³C NMR spectra would be acquired. rsc.org ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule. The structure of this compound was confirmed using such spectroscopic techniques following its synthesis. srce.hr Conformational studies of structurally related tetrahydro-benzazepines have also been conducted using variable temperature NMR, which can provide insights into the molecule's three-dimensional shape and dynamics. rsc.orgresearchgate.net
Spectroscopic Data for 8-Chloro-6-(2-fluorophenyl)-3a,4,5,6-tetrahydro-1-methyl-3H-imidazo[1,5-a] srce.hrnih.govbenzodiazepine srce.hr
| Analysis | Result |
|---|---|
| Molecular Formula | C18H17ClFN3 |
| Molecular Weight | 329.80 |
| ¹H NMR | Data confirms the presence of protons consistent with the tetrahydro-imidazobenzodiazepine structure. |
| Mass Spectrum (m/z) | 329 (M+) |
Advanced Separation Techniques (e.g., Thin Layer Chromatography, Capillary Electrophoresis)
Advanced separation techniques are indispensable for the isolation and identification of this compound from complex mixtures, particularly during synthesis and in impurity profiling studies. Methodologies such as Thin Layer Chromatography (TLC) and Capillary Electrophoresis (CE) offer distinct advantages in the analytical workflow.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a widely used technique for its simplicity, speed, and efficiency in monitoring the progress of chemical reactions and for the preliminary identification of compounds. srce.hr In the synthesis of Midazolam and its related substances, TLC is utilized to track the conversion of intermediates. For instance, the synthesis of this compound (designated as IMP 8 in some studies) from its precursor, 8-Chloro-6-(2-fluorophenyl)-3a,4-dihydro-1-methyl-3H-imidazo[1,5-a] srce.hrmdpi.combenzodiazepine, is monitored using TLC on silica (B1680970) gel-coated aluminum sheets. srce.hr This allows for a rapid qualitative assessment of the reaction's completion. srce.hr
High-Performance Thin-Layer Chromatography (HPTLC), an advanced form of TLC, offers enhanced separation efficiency and quantification capabilities. researchgate.net HPTLC methods can be developed and validated for the simultaneous analysis of multiple benzodiazepines. nih.gov A validated HPTLC-mass spectrometry (MS) method for the analysis of Midazolam in forensic samples demonstrates the technique's potential for related compounds. nih.gov The method, detailed in the table below, showcases the typical parameters that can be adapted for the analysis of this compound.
Table 1: Example of HPTLC Method Parameters for Benzodiazepine Analysis
| Parameter | Specification |
|---|---|
| Stationary Phase | Pre-coated Merck silica gel 60F254 TLC plates |
| Mobile Phase | Cyclohexane–toluene–diethylamine (7:1.5:1.5, V/V) + 1 drop NH3 |
| Linearity Range | 3–7 µg/mL |
| Coefficient of Determination (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.521 µg |
| Limit of Quantitation (LOQ) | 1.57 µg |
Data derived from a study on Midazolam analysis and presented as an illustrative example for related compounds. nih.gov
Capillary Electrophoresis (CE)
Capillary Electrophoresis represents a powerful analytical technique known for its high-resolution separation capabilities, making it suitable for the analysis of complex drug mixtures and impurities. nih.gov Various CE methods, including micellar electrokinetic capillary chromatography (MECC), have been successfully applied to the separation of benzodiazepines. mdpi.comscielo.org.mx These techniques separate compounds based on their charge-to-size ratio and their interaction with micelles in the running buffer. mdpi.com
For instance, a MECC method developed for eight different benzodiazepines utilized a running buffer composed of 30 mM SDS, 10 mM sodium tetraborate, and 15% MeOH (pH 8.8) to achieve separation. mdpi.com While specific applications of CE for the routine analysis of this compound are not extensively detailed in the available literature, the successful separation of other benzodiazepines suggests its high potential for this purpose, especially for resolving closely related impurities. mdpi.comoup.com
Impurity Profiling and Purity Assessment in Research Materials
Impurity profiling is a critical aspect of drug development and research, ensuring the quality and consistency of bulk pharmaceutical ingredients. srce.hr this compound is recognized as a process-related impurity in the manufacture of Midazolam. srce.hr It is also referred to as Midazolam Impurity J in the European Pharmacopoeia (EP) and Reduced Reduced Midazolam by the USP. synzeal.comnih.govfda.gov
The presence of impurities can arise from side reactions during synthesis or degradation of the final product. srce.hr Therefore, robust analytical methods are required to detect, identify, and quantify these impurities to ensure they remain within acceptable limits. srce.hr
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment of Midazolam and its related substances. srce.hrbohrium.com A reversed-phase HPLC (RP-HPLC) method has been specifically developed to separate Midazolam from eight of its potential impurities, including this compound (IMP 8). srce.hrnih.gov This method allows for the accurate quantification of each impurity, ensuring the quality of the bulk drug. srce.hr The chromatographic conditions for such a separation are detailed in the table below.
Table 2: HPLC Method for Separation of Midazolam and Its Impurities
| Parameter | Specification |
|---|---|
| Column | C8 (l = 0.25 m, d = 4.0 mm) |
| Mobile Phase | Dipotassium hydrogen phosphate (B84403) buffer (pH 3.29) / Acetonitrile / Methanol (71.45 : 20.7 : 7.85, V/V/V) |
| Flow Rate | 1 mL min⁻¹ |
| Detection | UV-visible detector |
| Run Time | 45 minutes |
Source: Sati et al., 2013 srce.hr
In silico (computational) assessments are also used as part of impurity profiling to predict potential toxicity, such as mutagenicity. lsu.edu In one such study, this compound was evaluated and classified as a Class 5 impurity, indicating it lacks structural alerts for mutagenicity and has no evidence of mutagenicity. lsu.edu This classification is crucial for the risk assessment and management of impurities in research materials.
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis (e.g., with CYP3A4, GABA-A Receptors)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a drug and its protein target.
Interaction with Cytochrome P450 3A4 (CYP3A4):
CYP3A4 is a primary enzyme responsible for the metabolism of approximately 50% of clinically used drugs, including Midazolam. nih.gov Molecular docking has been employed to investigate the binding modes of Midazolam within the active site of CYP3A4. These studies often utilize the crystal structure of the CYP3A4-Midazolam complex (PDB ID: 5TE8) as a starting point. nih.gov
Research has shown that specific amino acid residues within the CYP3A4 active site are critical for binding. Ser119, in particular, has been identified as playing a key role in stabilizing the interaction through the formation of hydrogen bonds with the Midazolam molecule. nih.gov Docking simulations help elucidate the homotropic cooperative behavior observed in Midazolam metabolism, where the binding of one substrate molecule influences the binding and metabolism of subsequent molecules. nih.gov
| Interacting Residue | Interaction Type | Significance in Binding |
|---|---|---|
| Ser119 | Hydrogen Bond | Key residue for stabilizing the ligand in the active site. nih.gov |
| Gly109 | Hydrogen Bond | Forms a hydrogen bond with the N2 atom of a second Midazolam molecule (MDZP2) in cooperativity studies. nih.gov |
| Phe108 | Hydrophobic Interaction | Interacts with the imidazole (B134444) ring of a second Midazolam molecule. nih.gov |
Interaction with GABA-A Receptors:
GABA-A receptors are the primary targets for the therapeutic effects of benzodiazepines. These receptors are pentameric ligand-gated ion channels, and benzodiazepines bind at an allosteric site located at the interface between the α and γ subunits. nih.gov
While specific docking studies on 3a,4,5,6-Tetrahydro Midazolam are scarce, the methodology has been well-established for this class of compounds. Docking algorithms like CDOCKER are used to place ligands such as Diazepam and Flunitrazepam into homology models of the GABA-A receptor's benzodiazepine (B76468) binding site. nih.gov These simulations help predict how the ligand orients within the binding pocket, which is composed of six key regions known as loops A-F. nih.gov Such studies are vital for designing more selective GABA-A receptor modulators with improved therapeutic profiles. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
MD simulations provide detailed information on the conformational changes and dynamics of protein-ligand complexes at an atomic level. nih.gov This technique has been widely applied to study the interaction between Midazolam and the CYP3A4 enzyme.
Conventional MD (cMD) and Gaussian accelerated MD (GaMD) simulations have been utilized to explore the mechanism of cooperative interactions. nih.govacs.org These simulations reveal that the binding of Midazolam can induce significant conformational changes in the enzyme, particularly in the flexible F-F' loop, which alters the shape and volume of the active site. nih.gov MD simulations can also assess the stability of the drug in both the primary active site and potential peripheral allosteric sites. nih.govacs.org Furthermore, trajectories from MD simulations are used to calculate binding free energies, often employing methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), to quantify the strength of the interaction.
For GABA-A receptors, MD simulations are used to assess the stability of the receptor-ligand complex in a simulated aqueous environment. nih.gov By studying the interactions of benzodiazepines within the binding site over time, researchers can understand the dynamic nature of the binding and the role of specific residues in maintaining the complex's stability. researchgate.netnih.govnih.gov
| Simulation Target | Methodology | Key Findings |
|---|---|---|
| Midazolam-CYP3A4 | cMD, GaMD | Revealed conformational changes in the F-F' loop; confirmed instability of Midazolam at a peripheral allosteric site. nih.govacs.org |
| Midazolam-CYP3A4 | MM-PBSA | Used to calculate the binding free energy of the complex. |
| Benzodiazepines-GABA-A Receptor | MD Simulation | Assesses the structural stability of the complex and dynamic interactions with binding site residues. nih.govresearchgate.net |
Quantum Chemistry (QC) Calculations for Reactivity and Electronic Structure Properties
Quantum chemistry calculations are employed to study the electronic properties of molecules and the mechanisms of chemical reactions, such as drug metabolism. nih.gov For Midazolam, QC calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding its hydroxylation by CYP3A4. acs.org
The primary metabolites of Midazolam are 1'-hydroxy-midazolam and 4-hydroxy-midazolam. nih.gov QC studies have been conducted to evaluate the activation barriers for hydrogen atom abstraction from the C1' and C4 positions, which is a key step in the hydroxylation process. acs.org These calculations have suggested that the C1' position is less reactive towards hydroxylation than the C4 position. nih.govacs.org The results also imply that the 4-hydroxy-midazolam product is likely to be racemic due to chirality inversion during the rebound step of the reaction. nih.govacs.org
| Metabolic Reaction | Computational Method | Finding |
|---|---|---|
| Hydroxylation at C1' position | Quantum Chemistry (DFT) | Higher activation energy compared to the C4 position, suggesting lower reactivity. nih.govacs.org |
| Hydroxylation at C4 position | Quantum Chemistry (DFT) | Lower activation energy, indicating it is a more favorable site of metabolism. nih.govacs.org |
| Formation of 4-OH-Midazolam | Quantum Chemistry (DFT) | Product is likely racemic due to chirality inversion in the rebound step. nih.govacs.org |
Prediction of Metabolic Fate and Enzyme Specificity via In Silico Methods
In silico methods provide a powerful platform for predicting the metabolic fate of drug candidates early in the discovery process. tandfonline.com These approaches range from rule-based systems to sophisticated physiologically based pharmacokinetic (PBPK) models.
For Midazolam, PBPK models implemented in software like SimCYP are used to simulate its metabolism and disposition in humans. nih.govresearchgate.net These models integrate in vitro data, such as intrinsic clearance rates determined from human liver microsomes, to predict in vivo pharmacokinetic parameters, including the ratio of metabolite to parent drug exposure (AUCm/AUCp). nih.govresearchgate.netpsu.edu This allows for the prediction of how genetic variations in metabolic enzymes or co-administration of other drugs might affect Midazolam's clearance.
More broadly, a variety of software tools are available to predict the biotransformation of compounds. Tools like BioTransformer, SyGMa, and MetaTrans use a combination of QSAR models and reaction rules to propose likely metabolites from both Phase I and Phase II reactions. nih.gov Such predictive tools are invaluable for identifying potential metabolites, guiding experimental studies, and flagging potentially reactive or toxic metabolic products. nih.gov
| In Silico Approach | Application to Midazolam/Benzodiazepines | Purpose |
|---|---|---|
| PBPK Modeling (e.g., SimCYP) | Used to simulate the disposition of Midazolam and its metabolites. nih.govresearchgate.net | Predicts in vivo metabolite exposure from in vitro data. nih.gov |
| Static Models | Used to predict the metabolite/parent drug AUC ratio. nih.govpsu.edu | Estimates the extent of metabolite formation and availability. psu.edu |
| Metabolism Prediction Software (e.g., SyGMa, BioTransformer) | Applied to designer benzodiazepines to identify potential biotransformations. nih.gov | Predicts likely Phase I and Phase II metabolites. nih.gov |
Future Research Directions
Elucidation of Novel Biotransformation Pathways and Enzymes
The metabolic fate of 3a,4,5,6-Tetrahydro Midazolam is currently uncharacterized. Research in this area should focus on identifying the primary metabolic pathways and the enzymes responsible for its biotransformation. It is hypothesized that, similar to other benzodiazepines, the metabolism will involve Phase I and Phase II reactions. wikipedia.org
Initial investigations would involve in vitro studies using human liver microsomes to identify potential oxidative metabolites. Given that the parent compound, midazolam, is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and CYP3A5, it is plausible that these enzymes also play a role in the metabolism of its tetrahydro derivative. nih.govwikipedia.org However, the saturation of the diazepine (B8756704) ring may alter the substrate's affinity for these enzymes or introduce novel metabolic routes. Proteomic analysis of the specific CYP enzymes involved will be crucial for confirming their role.
Subsequent studies should aim to identify and characterize the specific metabolites formed. Techniques such as liquid chromatography-mass spectrometry (LC-MS) would be essential for this purpose. Potential biotransformations could include hydroxylation at various positions on the benzodiazepine (B76468) core, N-dealkylation, and subsequent glucuronidation of the resulting metabolites.
Table 1: Potential Phase I Metabolites of this compound and a Proposed Analytical Technique
| Potential Metabolite | Proposed Biotransformation | Analytical Technique |
| Hydroxylated Tetrahydro Midazolam | Oxidation | LC-MS/MS |
| N-dealkylated Tetrahydro Midazolam | N-dealkylation | GC-MS |
| Oxidized Imidazole (B134444) Ring Metabolite | Oxidation | LC-TOF-MS |
Advanced SAR Studies for Enhanced Receptor Subtype Selectivity
The saturation of the 4,5-double bond in the diazepine ring of midazolam to form this compound is expected to alter its binding affinity and selectivity for different GABA-A receptor subtypes. slideshare.net Structure-Activity Relationship (SAR) studies are crucial to understand how this structural change influences the compound's interaction with the benzodiazepine binding site on GABA-A receptors.
Future SAR studies should involve the synthesis of a series of analogs of this compound with systematic modifications at key positions of the benzodiazepine scaffold. These positions include the substituent on the phenyl ring at position 5 and the imidazole ring. egpat.com The binding affinities of these analogs at various GABA-A receptor subtypes (e.g., α1, α2, α3, α5) should be determined using radioligand binding assays. researchgate.netnih.gov
A key area of investigation will be to determine if the increased conformational flexibility of the saturated diazepine ring allows for enhanced selectivity towards specific receptor subtypes. For instance, it is hypothesized that certain conformations may favor binding to α2/α3 subtypes, potentially leading to anxiolytic effects with reduced sedation. pnas.org
Table 2: Hypothetical Binding Affinities (Ki, nM) of Tetrahydro Midazolam Analogs at Different GABA-A Receptor Subtypes
| Compound | R1 Substituent (Position 7) | R2 Substituent (Position 5') | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) |
| This compound | -Cl | -F | 15 | 8 | 10 | 25 |
| Analog 1 | -NO2 | -F | 12 | 6 | 8 | 30 |
| Analog 2 | -Cl | -Cl | 20 | 12 | 15 | 22 |
| Analog 3 | -Br | -F | 18 | 9 | 11 | 28 |
Development of New, Environmentally Benign Synthetic Routes with High Stereoselectivity
The synthesis of this compound presents a challenge in controlling the stereochemistry at the newly formed chiral center. Future research should focus on developing novel, environmentally benign synthetic routes that offer high stereoselectivity.
One promising approach is the stereoselective reduction of the 4,5-double bond of a suitable midazolam precursor. This could potentially be achieved using chiral catalysts, such as transition metal complexes with chiral ligands. The development of such catalytic systems would be a significant advancement in the synthesis of this and related compounds.
Furthermore, the principles of green chemistry should be integrated into the synthetic design. acs.orgasianpubs.orgrsc.org This includes the use of less hazardous solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. worldwidejournals.com For example, the use of solid acid catalysts like zeolites could offer a more environmentally friendly alternative to traditional acid catalysts used in benzodiazepine synthesis. nih.gov
Integration of Omics Technologies for Comprehensive Metabolic Pathway Mapping
To gain a holistic understanding of the metabolic fate of this compound, the integration of "omics" technologies is essential. Metabolomics, in particular, can provide a comprehensive map of the metabolic pathways by simultaneously detecting and quantifying a wide range of metabolites in biological samples. proquest.comnih.gov
Future studies could employ untargeted metabolomics approaches to identify all possible metabolites of this compound in in vitro and in vivo systems. This would involve analyzing samples (e.g., liver microsome incubates, plasma, urine) using high-resolution mass spectrometry coupled with advanced data analysis techniques.
In conjunction with metabolomics, proteomics can be used to identify the specific enzymes involved in the biotransformation of the compound. For example, by correlating the levels of specific CYP enzymes with the formation of certain metabolites, it would be possible to pinpoint the key enzymatic players in the metabolic cascade.
Application of Artificial Intelligence and Machine Learning in Molecular Design and Predictive Pharmacology
Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the drug discovery and development process for compounds like this compound. nih.govfrontiersin.orgpku.edu.cn These computational approaches can be used for molecular design, predicting pharmacological properties, and identifying potential off-target effects.
In the context of molecular design, generative AI models can be used to design novel analogs of this compound with desired properties, such as enhanced receptor subtype selectivity or improved metabolic stability. nih.govuj.edu.pl These models can learn from existing SAR data to generate new chemical structures with a high probability of being active.
Furthermore, ML models can be developed to predict the pharmacological properties of this compound and its analogs. For instance, quantitative structure-activity relationship (QSAR) models can be built to predict binding affinities at different GABA-A receptor subtypes based on the chemical structures of the compounds. academicjournals.org Similarly, pharmacokinetic properties, such as metabolic clearance and bioavailability, can be predicted using machine learning algorithms trained on large datasets of known drugs. researchgate.netresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of 3a,4,5,6-Tetrahydro Midazolam, and how can its metabolites be quantified in biological samples?
- Methodological Answer : Hepatic cytochrome P450 3A (CYP3A) enzymes are the primary catalysts for the metabolism of midazolam derivatives like this compound. The major metabolite, 1'-hydroxy Midazolam, is pharmacologically active and equipotent to the parent compound . To quantify these analytes in human plasma, use LC-MS/MS with liquid-liquid extraction. Calibration curves (0.1–100 ng/mL) should be validated for linearity, accuracy, and precision. Stability studies under frozen conditions (-70°C) are critical for sample integrity .
Q. How can researchers distinguish between midazolam and its tetrahydro derivatives in structural analyses?
- Methodological Answer : Employ X-ray crystallography to resolve stereochemical differences. For example, this compound derivatives exhibit distinct molecular conformations, such as boat-shaped cyclohexene rings and nonpolar channels formed by dimethyl groups in crystal lattices. Atomic coordinates and thermal vibration parameters derived from crystallographic data (e.g., orthorhombic systems) provide definitive structural evidence .
Q. What standardized protocols exist for synthesizing midazolam derivatives, and how can purity be ensured?
- Methodological Answer : Midazolam derivatives are synthesized via 1,3-dipolar cycloaddition or acetylation of benzodiazepine precursors . For example, reacting 4-chloracetanilide with 2-fluorobenzoyl chloride yields intermediates that are reduced and cyclized using ethyl orthoformate . Purity (>99%) is achieved through column chromatography (e.g., petroleum ether/ethyl acetate, 1:1) and recrystallization from ethyl acetate. Monitor impurities (e.g., isomidazolam) using HPLC with UV detection .
Advanced Research Questions
Q. How do CYP3A4 and CYP3A5 isoforms contribute to inter-individual variability in this compound metabolism?
- Methodological Answer : Use human liver microsomes (HLMs) or recombinant CYP3A isoforms to quantify metabolic activity. CYP3A4 is the dominant isoform (70–90% contribution), but CYP3A5 polymorphisms (e.g., CYP3A5 expressers) significantly alter clearance rates. Co-incubate with selective inhibitors (e.g., ketoconazole for CYP3A4) and validate via Michaelis-Menten kinetics .
Q. What experimental designs are suitable for studying synergistic effects between this compound and anxiolytic compounds like L-theanine?
- Methodological Answer : Conduct prospective between-groups studies in animal models (e.g., Sprague-Dawley rats). Administer combinations of midazolam and L-theanine, and assess anxiety using the elevated plus maze. Use multivariate ANOVA to analyze locomotion and motor effects. Include flumazenil to test GABAA receptor mediation. Synergy is confirmed via dose-response isobolograms .
Q. How can researchers resolve discrepancies in reported crystal structures of midazolam derivatives?
- Methodological Answer : Perform density functional theory (DFT) calculations to compare experimental and theoretical crystal structures. For example, discrepancies in hydrogen bonding (e.g., O1–N1 distances of 0.84 Å vs. predicted 0.95 Å) may arise from thermal motion or solvent effects. Validate using PLATON software for symmetry checks and Hirshfeld surface analysis .
Q. What strategies mitigate the formation of midazolam dimers during synthesis?
- Methodological Answer : Optimize decarboxylation conditions to avoid dimerization. Use high-temperature mineral oil baths (230°C) for controlled decarboxylation of precursors like 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid. Add potassium tert-butoxide to stabilize intermediates and reduce side reactions. Purity via dual recrystallization (ethyl acetate/heptane) .
Q. How should researchers validate bioanalytical methods for detecting midazolam derivatives in multi-study cohorts?
- Methodological Answer : Follow FDA guidance for bioanalytical method validation . Test intra- and inter-day precision (RSD <15%), accuracy (85–115% recovery), and matrix effects (e.g., plasma lot variability). Cross-validate methods across studies using shared reference standards (e.g., alpha-hydroxy Midazolam CRM) and ensure stability data cover all storage durations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
